RNA Polymerase I Utilizes 5-BrUTP More Efficiently Than Unmodified UTP, While RNA Polymerase II Discriminates Against It
In a systematic head-to-head comparison of eight 5-substituted UTP analogs using purified RNA polymerases I and II from cherry salmon liver nuclei, 5-BrUTP was utilized more efficiently than natural UTP by RNA polymerase I, but less efficiently than UTP by RNA polymerase II [1]. The study attributed these differences to Vmax effects determined through kinetic analyses, establishing polymerase-specific substrate discrimination between the brominated analog and unmodified UTP. By contrast, 5-fluoro-UTP was incorporated less efficiently than UTP by both polymerases, and 5-iodo-UTP showed a similar but distinct incorporation pattern to 5-BrUTP, with quantitative differences reflecting the increased steric bulk of iodine.
| Evidence Dimension | Relative substrate utilization efficiency (substitution experiments under limited RNA synthesis conditions in vitro) |
|---|---|
| Target Compound Data | 5-BrUTP: utilized more efficiently than unmodified UTP by RNA Pol I; utilized less efficiently than UTP by RNA Pol II |
| Comparator Or Baseline | Unmodified UTP (baseline = 1.0 relative efficiency); 5-FUTP: utilized less efficiently than UTP by both Pol I and Pol II; 5-IUTP: utilized more efficiently than UTP by Pol I, less efficiently by Pol II |
| Quantified Difference | 5-BrUTP > UTP (Pol I); 5-BrUTP < UTP (Pol II). Differences attributed to Vmax rather than Km by kinetic analysis. |
| Conditions | DNA-dependent RNA polymerases I and II purified from cherry salmon (Oncorhynchus masou) liver nuclei; in vitro substitution experiments; native DNA template |
Why This Matters
This polymerase-selective behavior means 5-BrUTP cannot be replaced by unmodified UTP or other 5-halogenated analogs in experiments requiring differential labeling or polymerase-specific transcriptional readout—the bromine substituent uniquely balances steric accommodation with the detectable bromine moiety.
- [1] Nakayama C, Saneyoshi M. Utilizations of Various Uridine 5′-Triphosphate Analogues by DNA-Dependent RNA Polymerases I and II Purified from Liver Nuclei of the Cherry Salmon (Oncorhynchus masou). J Biochem. 1984;96(5):1501-1509. doi:10.1093/oxfordjournals.jbchem.a134979 View Source
